Quetiapine-d8 Hemifumarate
Overview
Description
Quetiapine-d8 Hemifumarate is a deuterated form of Quetiapine, an atypical antipsychotic medication. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Quetiapine. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine-d8 Hemifumarate involves the incorporation of deuterium atoms into the Quetiapine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then subjected to further reactions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Quetiapine-d8 Hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
Quetiapine-d8 Hemifumarate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Quetiapine and its metabolites.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Quetiapine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of Quetiapine in treating various psychiatric disorders.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
The mechanism of action of Quetiapine-d8 Hemifumarate is similar to that of Quetiapine. It primarily acts by antagonizing multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic receptors. This antagonism helps in modulating neurotransmitter activity, thereby exerting its antipsychotic effects .
Comparison with Similar Compounds
Quetiapine-d8 Hemifumarate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
Quetiapine: The non-deuterated form, used as an antipsychotic medication.
Norquetiapine: An active metabolite of Quetiapine, which also exhibits antipsychotic properties.
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile
This compound’s uniqueness lies in its use as an internal standard in analytical procedures, providing more accurate and reliable quantification of Quetiapine and its metabolites .
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SMODUGIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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